Adamantane-2,6-dione
Overview
Description
Adamantane-2,6-dione is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a derivative of adamantane, a tricyclic hydrocarbon known for its diamond-like structure this compound features two ketone groups at the 2 and 6 positions of the adamantane framework, making it a diketone
Mechanism of Action
Target of Action
Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .
Mode of Action
It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .
Biochemical Pathways
It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Pharmacokinetics
It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .
Result of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Adamantane-2,6-dione are not well-studied. Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, amantadine, an adamantane derivative, has been shown to block the viral E protein channel, leading to impaired viral propagation
Cellular Effects
The cellular effects of this compound are not well-documented. Adamantane derivatives have been shown to have effects on various types of cells and cellular processes. For example, amantadine, an adamantane derivative, has been shown to inhibit severe acute respiratory syndrome coronavirus 2 replication in vitro . The specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Adamantane derivatives like amantadine have been shown to block the viral E protein channel, leading to impaired viral propagation
Dosage Effects in Animal Models
Rimantadine, an adamantane derivative, has been shown to significantly reduce viral titers in the lungs in golden Syrian hamsters infected with SARS-CoV-2
Metabolic Pathways
Adamantane itself is known to be metabolized by organisms like Pseudomonas putida
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of adamantane using environmentally friendly oxidants. The process is optimized to ensure high efficiency and minimal by-products. Advanced techniques such as continuous flow reactors may be employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Adamantane-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Adamantane-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as lubricants and coatings.
Comparison with Similar Compounds
- Adamantane-2,4-dione
- Adamantane-2,8-dione
- Adamantanone
Properties
IUPAC Name |
adamantane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAKEDDKXHXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2=O)CC1C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192836 | |
Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-07-0 | |
Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?
A1: this compound can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to this compound. [, , ]
Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of this compound?
A2: Perfluorinated bisnoradamantane, derived from this compound, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []
Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from this compound?
A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from this compound. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []
Q4: Are there analytical methods available to assess the purity and quality of this compound and its derivatives?
A4: Yes, analytical techniques are crucial for evaluating this compound and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of this compound, ensuring its quality and safety as a drug substance. []
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